Product packaging for 8,5'-Cyclo-2'-deoxyguanosine(Cat. No.:CAS No. 104504-22-5)

8,5'-Cyclo-2'-deoxyguanosine

Numéro de catalogue: B017932
Numéro CAS: 104504-22-5
Poids moléculaire: 265.23 g/mol
Clé InChI: JYCOZDWXEDYCIX-VPXOEYFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8,5'-Cyclo-2'-deoxyguanosine (cdG) is a unique tandem-type lesion formed in DNA by hydroxyl radical attack, which simultaneously damages both the guanine base and the 2'-deoxyribose sugar . This lesion exists as two diastereomers, (5'R) and (5'S), which exhibit distinct biological properties and repair kinetics . As a substrate exclusively repaired by Nucleotide Excision Repair (NER) and not Base Excision Repair (BER), cdG serves as a critical tool for investigating the NER pathway and its deficiencies . In research applications, this compound is a strong block to replication and transcription. Studies in E. coli have demonstrated that the (5'S) diastereomer presents a significant replication block, with bypass absolutely requiring DNA polymerase V (UmuD'2C) . This lesion is highly genotoxic and mutagenic, with SOS-induced bypass leading to mutation frequencies of approximately 34%, predominantly resulting in cdG → A transitions . The accumulation of this and other cyclopurine lesions in NER-deficient cells is hypothesized to contribute to the neurodegeneration observed in certain Xeroderma Pigmentosum (XP) patients, making it a compound of significant interest in neurobiology and human disease research . This product is offered as a high-purity standard for use as a biomarker in studies of oxidatively induced DNA damage, for exploring DNA repair mechanisms, and for investigating translational mutagenesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5O4 B017932 8,5'-Cyclo-2'-deoxyguanosine CAS No. 104504-22-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

104504-22-5

Formule moléculaire

C10H11N5O4

Poids moléculaire

265.23 g/mol

Nom IUPAC

(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one

InChI

InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1

Clé InChI

JYCOZDWXEDYCIX-VPXOEYFHSA-N

SMILES

C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O

SMILES isomérique

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O

SMILES canonique

C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O

Synonymes

8,5'-cyclo-2'-deoxyguanosine

Origine du produit

United States

Mechanisms of 8,5 Cyclo 2 Deoxyguanosine Formation in Dna

Ionizing Radiation-Induced Formation

Ionizing radiation, such as gamma rays and X-rays, is a potent inducer of 8,5'-cyclo-2'-deoxyguanosine formation. portlandpress.comnih.gov The interaction of ionizing radiation with water molecules in the cellular environment leads to the radiolysis of water and the generation of a variety of reactive oxygen species, with the hydroxyl radical being a major product. capes.gov.br Studies have demonstrated a dose-dependent formation of both the (5'R)- and (5'S)-diastereomers of this compound in the DNA of cultured human cells exposed to gamma radiation. portlandpress.comnih.govnih.gov In these studies, the (5'S)-diastereomer was found to be formed in a higher proportion than the (5'R)-diastereomer, with a ratio of approximately 3:1. portlandpress.comnih.gov The detection of this lesion has been achieved at radiation doses as low as 1 Gy. portlandpress.comnih.gov

Fenton Reaction-Mediated Generation

The Fenton reaction, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is another significant source of hydroxyl radicals and, consequently, a mediator of this compound formation. nih.govrsc.orgmdpi.com This reaction is of particular biological relevance as both iron and hydrogen peroxide are present in cellular systems. Treatment of isolated DNA with Fenton-type reagents, consisting of Fe(II) or Cu(II) with hydrogen peroxide and a reducing agent like ascorbate, has been shown to induce the formation of both (5'R) and (5'S) diastereomers of this compound in a dose-responsive manner. nih.govfigshare.com Interestingly, in these in vitro systems, the (5'R) diastereomer was produced more efficiently than the (5'S) counterpart. nih.gov

Inducing AgentDiastereomer Ratio ((5'R):(5'S))Reference
Ionizing Radiation (in cultured human cells)1:3 portlandpress.comnih.gov
Fenton Reaction (in isolated DNA)(5'R) > (5'S) nih.gov

Stereochemistry of Formation: Diastereomeric Specificity

The formation of this compound (cdG) is a stereospecific process, yielding two distinct diastereomers: (5'R)-8,5'-cyclo-2'-deoxyguanosine and (5'S)-8,5'-cyclo-2'-deoxyguanosine. nih.gov This stereoisomerism arises from the creation of a new chiral center at the C5' position of the deoxyribose sugar during the intramolecular cyclization event. The radical attack of the C5' carbon of the sugar on the C8 position of the guanine (B1146940) base results in a covalent bond, and the spatial orientation of the atoms during this reaction dictates whether the R or S configuration is formed. nih.govresearchgate.net The ratio of these diastereomers is not random; it is significantly influenced by the conformation of the DNA molecule in which the lesion is formed. nih.gov

Factors Governing (5'R)- and (5'S)-Diastereomer Predominance in DNA Conformation

Research has demonstrated a clear correlation between DNA structure and the predominant diastereomer formed:

Double-Stranded DNA (B-DNA): In the canonical right-handed B-DNA double helix, the formation of the (5'S)-8,5'-cyclo-2'-deoxyguanosine diastereomer is favored. nih.gov The relatively rigid structure of the double helix, with its characteristic C2'-endo sugar pucker, constrains the C5'-radical in a conformation that preferentially leads to the S configuration upon cyclization. This steric hindrance limits the conformational flexibility required for the formation of the R isomer.

Single-Stranded DNA: In contrast, when 2'-deoxyguanosine (B1662781) residues in more flexible single-stranded DNA are subjected to hydroxyl radical attack, the (5'R)-8,5'-cyclo-2'-deoxyguanosine diastereomer is the predominant product. nih.gov The lack of a complementary strand and the associated helical constraints in single-stranded DNA allows for greater conformational freedom of the deoxyribose sugar and the C5' radical. This flexibility enables the radical to adopt a conformation that facilitates the formation of the R isomer.

The following table summarizes the influence of DNA conformation on the stereochemical outcome of this compound formation.

DNA ConformationPredominant Diastereomer
Double-Stranded (B-DNA)(5'S)-8,5'-cyclo-2'-deoxyguanosine
Single-Stranded DNA(5'R)-8,5'-cyclo-2'-deoxyguanosine

Stereochemical Differences in Formation Rates

The stereochemical outcome is a reflection of the different energy barriers for the formation of the (5'R) and (5'S) transition states, which are dictated by the conformational landscape of the parent DNA structure. In double-stranded B-DNA, the conformational constraints create a higher energy barrier for the formation of the (5'R) isomer, making the formation of the (5'S) isomer the more kinetically favorable pathway. Conversely, in the more flexible environment of single-stranded DNA, the energy landscape is altered, favoring the formation of the (5'R) diastereomer. Therefore, while a single overarching rate constant is often cited for the cyclization step, the effective rates of formation for the R and S diastereomers are inherently different and dependent on the structural context of the DNA.

Structural Characterization and Conformational Impact of 8,5 Cyclo 2 Deoxyguanosine in Dna

Unique Covalent C8-C5' Bond in the Nucleoside Moiety

The defining feature of 8,5'-cyclo-2'-deoxyguanosine is the covalent bond between the C8 atom of the guanine (B1146940) base and the C5' atom of the deoxyribose sugar. nih.govnih.govnih.gov This bond is not present in standard deoxynucleosides and is the result of damage, often from hydroxyl radical attack. nih.govoup.com The formation of this bond creates a fused six-membered ring (C8-N9-C1'-O4'-C4'-C5'), which significantly restricts the conformational freedom of the nucleoside. nih.govacs.org This rigid structure locks the glycosidic bond in an anti conformation. nih.govacs.org The presence of this additional covalent linkage is a key reason why these lesions are not repaired by base excision repair mechanisms, as the bond physically prevents the flipping of the purine (B94841) base out of the DNA helix. nih.gov

Deoxyribose Conformational Perturbations

O4'-exo (West) Pseudorotation of the Deoxyribose

A hallmark of the this compound lesion is the adoption of an unusual O4'-exo (West) pseudorotation by the deoxyribose sugar. nih.govnih.govresearchgate.net This conformation is energetically unfavorable in unmodified DNA. oup.com In this pucker, the O4' atom is displaced out of the plane formed by the other four atoms of the furanose ring. oup.comnih.gov NMR studies have confirmed this O4'-exo pucker for the (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion within a DNA duplex, with a pseudorotation phase angle (P) of approximately 280°. nih.govacs.org This constrained sugar pucker is a direct consequence of the rigid fused ring system created by the C8-C5' bond. nih.govresearchgate.net

Alterations in Glycosidic Bond (C1'-N9) and Backbone Torsion Angles (β, γ, χ)

The rigid structure of this compound profoundly affects several key torsion angles that define the DNA backbone and the orientation of the base relative to the sugar. The C8-C5' bond locks the glycosidic torsion angle (χ) into the anti conformation. nih.govacs.org While locked in anti, there is still some flexibility within the cyclo-ring. oup.comoup.com

Significant perturbations are also observed in the backbone torsion angles β, γ, and δ. nih.govacs.org In one study of an S-cdG lesion in a DNA duplex, the β torsion angle was altered from a typical B-DNA value of ~180° to -87°, the γ angle from ~50° to -67°, and the δ angle from ~120° to 149°. acs.org The χ angle was also shifted from approximately -120° to -157°. acs.org These substantial changes in the backbone torsion angles are a direct result of the constrained O4'-exo sugar pucker and the fused ring structure. acs.org

Torsion AngleCanonical B-DNA (approx.)S-cdG in DNA Duplex
β~180°-87°
γ~50°-67°
δ~120°149°
χ~-120°-157°
Data sourced from studies on S-cdG in a DNA duplex. acs.org

Impact on DNA Duplex Architecture

Local Helical Distortion and Unwinding

The presence of an this compound lesion introduces a significant distortion in the local helical structure of the DNA. nih.gov The unusual O4'-exo sugar pucker and the altered backbone torsion angles cause a perturbation in the helical twist and base pair stacking at the lesion site and its 5'-neighboring base pair. nih.govnih.govacs.org This local unwinding and distortion contribute to the thermodynamic destabilization of the DNA duplex, as evidenced by a decrease in the melting temperature (Tm) of DNA containing this lesion. acs.orgresearchgate.net For instance, the incorporation of S-cdG opposite a thymine (B56734) resulted in a 5°C reduction in Tm compared to the unmodified mismatch. acs.org

Conservation of Watson-Crick Base Pairing at the Lesion Site (e.g., S-cdG·dC)

Despite the presence of a covalent bond between the C8 of guanine and the C5' of the deoxyribose, the (5’S)-8,5’-cyclo-2’-deoxyguanosine (S-cdG) lesion can maintain Watson-Crick hydrogen bonding when paired with deoxycytidine (dC). nih.govresearchgate.net Structural studies, including those utilizing NMR spectroscopy and molecular dynamics, have shown that the S-cdG·dC pair conserves the characteristic hydrogen bonds of a standard G·C pair. nih.govresearchgate.netnih.gov This conservation of base pairing is a critical factor in the lesion's ability to be accommodated within the DNA duplex. However, it is important to note that while the primary hydrogen bonds are maintained, the stability of the hydrogen bonds at the base pair flanking the 3'-side of the lesion may be reduced. researchgate.netnih.gov

In contrast, when S-cdG is mismatched with other bases, the pairing deviates from the standard Watson-Crick geometry. For instance, an S-cdG·dT mismatch adopts a wobble base pairing conformation. nih.govacs.org When paired with deoxyadenosine (B7792050) (dA), no hydrogen bonding is observed between S-cdG and dA; instead, both bases intercalate into the helix. nih.govacs.org

Perturbations in Base Stacking and Helical Twist at Lesion Site and Neighboring Base Pairs

The presence of the S-cdG lesion induces significant local distortions in the DNA's helical structure. A key feature is the altered sugar pucker of the S-cdG nucleotide, which adopts an unusual O4'-exo conformation, also referred to as the "west" pseudorotation. nih.govresearchgate.netnih.gov This is a departure from the typical C2'-endo or C3'-endo puckering found in B-form and A-form DNA, respectively. nih.govlibretexts.org

This altered sugar conformation directly impacts the DNA backbone, causing perturbations in several torsion angles, including β, γ, δ, and χ. nih.govacs.org These changes lead to a cascade of structural adjustments, most notably affecting the base stacking and helical twist at the lesion site and its immediate neighbors. nih.govresearchgate.netfrontiersin.org Specifically, the helical twist and base pair shift parameters are perturbed at the lesion site and the 5'-neighboring base pair. nih.govacs.org For example, in one study, the helical twist between the C4•G21 and the X5•C20 (where X is S-cdG) base pairs was altered from approximately 30° in normal B-DNA to 49°. nih.gov These distortions in the helical parameters are a direct consequence of the rigid covalent linkage in the cyclopurine structure. nih.gov

Thermodynamic Stability of Modified DNA Duplexes

Analysis of Melting Temperature (Tm) Reductions

The structural perturbations introduced by the S-cdG lesion lead to a decrease in the thermodynamic stability of the DNA duplex. This is quantified by a reduction in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.

The extent of Tm reduction depends on the base opposite the S-cdG lesion. When paired with its correct partner, dC, the presence of a single S-cdG lesion in a DNA duplex has been shown to lower the Tm by approximately 9°C compared to the unmodified duplex. nih.govresearchgate.net This destabilization is attributed to the structural perturbations and altered base stacking interactions involving the S-cdG•dC pair and its 3'-neighboring base pair. nih.gov

When S-cdG is part of a mismatch, the destabilizing effect is also evident. An S-cdG·dT mismatch resulted in a Tm reduction of 5°C compared to an unmodified dG·dT mismatch. acs.org An even greater destabilization was observed for the S-cdG·dA mismatch, which lowered the Tm by 8°C relative to the corresponding dG·dA mismatch. acs.org

Melting Temperature (Tm) of DNA Duplexes Containing S-cdG
DuplexTm (°C)Reference DuplexReference Tm (°C)ΔTm (°C)Citation
S-cdG·dC46 ± 1Unmodified55-9 nih.gov
S-cdG·dT38 ± 1dG·dT43-5 acs.org
S-cdG·dA31 ± 1dG·dA39-8 acs.org

Theoretical and Computational Investigations of Structural Changes

Theoretical and computational studies have been instrumental in elucidating the structural consequences of incorporating this compound into DNA. nih.govmdpi.com Molecular dynamics simulations, often restrained by experimental data from NMR spectroscopy, have confirmed the key structural features observed experimentally. nih.govnih.govfrontiersin.org

These computational models have corroborated the O4'-exo sugar pucker of the S-cdG nucleoside as a central feature of the structural distortion. nih.govresearchgate.net They have also provided detailed insights into the changes in backbone torsion angles and helical parameters that are difficult to fully characterize by experimental methods alone. nih.govacs.org For instance, computational studies predicted that the incorporation of 8,5'-cyclopurine lesions would lead to helical distortions at the lesion site. nih.gov

Furthermore, theoretical analyses have been used to investigate the influence of both the (5'R) and (5'S) diastereomers of cdG on the double helix structure. mdpi.com These studies help to understand how the stereochemistry of the lesion impacts the extent and nature of the DNA distortion. Quantum mechanics calculations have also been employed to study the electronic properties and charge distribution within DNA containing these lesions, providing insights into how they might influence processes like charge transfer through the DNA duplex. mdpi.com

Biological Processing of 8,5 Cyclo 2 Deoxyguanosine in Dna

DNA Repair Mechanisms

The repair of 8,5'-Cyclo-2'-deoxyguanosine (cdG) and its adenine (B156593) counterpart, 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA), is a critical process for maintaining genomic integrity. Unlike many other forms of oxidative DNA damage, these lesions are not substrates for the Base Excision Repair (BER) pathway. Instead, their repair is exclusively handled by the Nucleotide Excision Repair (NER) pathway. nih.govnih.govacs.org This exclusivity is a defining characteristic of cyclopurine lesion processing in mammalian cells.

Exclusivity of Nucleotide Excision Repair (NER) Pathway for Lesion Removal

The covalent bond between the C5' of the deoxyribose sugar and the C8 of the purine (B94841) base in 8,5'-cyclopurine-2'-deoxynucleosides creates a significant distortion in the DNA double helix. nih.govcnr.it This structural perturbation is the primary reason why these lesions are recognized and processed by the NER machinery, which is designed to handle bulky, helix-distorting adducts. nih.govacs.org

The NER pathway recognizes the structural anomaly caused by the 8,5'-cyclopurine lesion rather than the damaged base itself. acs.org The process involves a multi-protein complex that scans the DNA for distortions. grantome.com Upon recognition, endonucleases are recruited to the site of damage. These enzymes make dual incisions in the damaged strand, one on each side of the lesion, excising an oligonucleotide fragment that is typically 24-32 nucleotides in length. acs.orgnih.gov This excised fragment contains the this compound lesion. The resulting gap is then filled in by DNA polymerase, and the final nick is sealed by DNA ligase, restoring the original DNA sequence.

The Base Excision Repair (BER) pathway typically handles smaller, non-helix-distorting base lesions. nih.govgrantome.com The initial step in BER is the recognition and removal of the damaged base by a specific DNA glycosylase, which cleaves the N-glycosidic bond between the base and the sugar-phosphate backbone. grantome.com However, in the case of this compound, the covalent bond between the sugar and the base prevents access and cleavage by DNA glycosylases. nih.govresearchgate.net Studies have shown that various purified BER enzymes are unable to either bind to or excise these lesions from duplex DNA. nih.gov This inherent resistance to BER makes the cell entirely dependent on the NER pathway for the removal of cyclopurine lesions. nih.govnih.govacs.org

This compound exists as two diastereomers, (5'R)-cdG and (5'S)-cdG, due to the stereochemistry at the C5' position. oup.com Research has demonstrated that the NER pathway exhibits different repair efficiencies for these two forms. The (5'R) diastereomers of both cdG and cdA are generally better substrates for NER than their (5'S) counterparts. oup.comnih.gov In HeLa cell extracts, the excision efficiency for the 5'R diastereomers was found to be approximately twice that of the 5'S lesions. oup.commdpi.com This difference is attributed to the greater distortion and dynamic disruption of the DNA backbone caused by the (5'R) isomer, which leads to more significant impairment of base stacking interactions, making it a more readily recognizable substrate for the NER machinery. oup.com

DiastereomerRelative NER Excision EfficiencyReference
(5'R)-cdGHigher oup.com
(5'S)-cdGLower oup.com
(5'R)-cdAHigher oup.comnih.gov
(5'S)-cdALower oup.comnih.gov

Role of Specific Proteins in NER of 8,5'-Cyclopurine-2'-deoxynucleosides (e.g., BRCA1 involvement)

Several key proteins are involved in the NER of 8,5'-cyclopurine-2'-deoxynucleosides. The XPA protein is a critical component of the NER complex, and its absence significantly reduces the efficiency of dual incision. mdpi.com Restoration of NER activity has been observed upon the addition of purified XPA protein to deficient cell extracts. mdpi.com

Emerging evidence also points to the involvement of the breast cancer susceptibility gene 1 (BRCA1) protein in the repair of these oxidative DNA lesions. nih.gov Studies on lymphoblasts from individuals with BRCA1 mutations have shown a deficiency in the repair of 8,5'-cyclopurine-2'-deoxynucleosides. nih.govacs.org Following exposure to ionizing radiation, cells with BRCA1 mutations accumulated significant levels of these lesions, in contrast to control cells which showed no such accumulation. nih.gov This suggests that BRCA1 plays a role in the nucleotide excision repair of oxidative DNA damage, and its dysfunction can lead to the persistence of these mutagenic lesions. nih.govacs.org

Accumulation of Lesions in NER-Deficient Cellular Models (e.g., Xeroderma Pigmentosum, Cockayne Syndrome)

The exclusive reliance on the NER pathway for the removal of 8,5'-cyclopurine-2'-deoxynucleosides means that defects in this pathway lead to the accumulation of these lesions. nih.gov This is particularly evident in certain genetic disorders characterized by deficient NER, such as Xeroderma Pigmentosum (XP) and Cockayne Syndrome (CS). researchgate.netacs.orgacs.org

Patients with XP, who have mutations in NER genes, are highly susceptible to sunlight-induced skin cancers. However, a significant subset also develops severe, progressive neurodegeneration. medrxiv.org It is hypothesized that the accumulation of endogenous, oxidatively generated DNA damage, such as 8,5'-cyclopurine lesions, in the neurons of these patients contributes to the neurodegenerative symptoms, as UV radiation cannot penetrate the brain. nih.govmedrxiv.org Studies on XP patient-derived cells have shown increased levels of cyclopurine lesions. medrxiv.org

Similarly, Cockayne Syndrome, another disorder linked to defects in a specific branch of NER (transcription-coupled repair), is also associated with the accumulation of these lesions. acs.orgacs.org Research on mouse models of CS has shown an accumulation of (5'S)-8,5'-cyclo-2'-deoxyadenosine in various organs. nist.gov The accumulation of these unrepaired lesions can block DNA replication and transcription, leading to mutagenesis and cell death, which may contribute to the developmental and neurological abnormalities seen in these syndromes. cnr.itacs.org

DiseaseDeficient PathwayConsequenceReference
Xeroderma Pigmentosum (XP)Nucleotide Excision Repair (NER)Accumulation of 8,5'-cyclopurine lesions, potential for neurodegeneration researchgate.netacs.orgmedrxiv.org
Cockayne Syndrome (CS)Transcription-Coupled NERAccumulation of 8,5'-cyclopurine lesions, potential contribution to pathology acs.orgacs.orgnist.gov
Cells with BRCA1 mutationsNER of oxidative damageAccumulation of 8,5'-cyclopurine lesions, increased cancer risk nih.govacs.org

Replication Bypass and Mutagenesis of this compound

The presence of this compound (cdG) in the DNA template presents a significant challenge to the cellular replication machinery. Its unique structure, characterized by a covalent bond between the C8 of the guanine (B1146940) base and the C5' of the deoxyribose sugar, induces considerable distortion in the DNA backbone and restricts the conformational flexibility of the nucleoside. nih.govresearchgate.net This rigidity is a key factor in the lesion's ability to impede DNA replication and trigger specific cellular response pathways.

Replication Stalling by this compound

The (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion is a potent blocker of DNA replication. acs.orgacs.org This blockage occurs because the structural rigidity of the cdG lesion prevents it from being accommodated in the active site of high-fidelity replicative DNA polymerases. acs.orgnih.gov The altered sugar pucker and the fixed anti conformation of the guanine base disrupt the canonical B-form DNA structure, thereby halting the progression of the replication fork. researchgate.netacs.org Studies have shown that S-cdG strongly inhibits DNA replication both in vitro and in human cells. acs.org The stalling of replication forks at the site of this lesion is a critical event that can lead to more severe consequences, such as double-strand breaks and chromosomal instability if not properly addressed by specialized DNA repair or bypass mechanisms.

Translesion Synthesis (TLS) Polymerase Bypass

To overcome the replication block imposed by lesions like this compound, cells employ a process known as translesion synthesis (TLS). This process is carried out by specialized, low-fidelity DNA polymerases that have more open active sites, allowing them to accommodate distorted DNA templates. oup.com

In Escherichia coli, the bypass of the S-cdG lesion is absolutely dependent on DNA polymerase V (Pol V), a component of the SOS response. acs.org Studies have shown that in the absence of Pol V, no progeny could be recovered from plasmids containing the S-cdG lesion, highlighting its indispensable role. acs.org Interestingly, while Pol II may play a secondary role, it is unable to bypass the lesion independently. acs.org A competitive relationship between Pol IV and Pol V has also been observed, where the absence of Pol IV leads to increased viability, suggesting that Pol V can more effectively bypass the lesion without competition. acs.org

In human cells, a multi-polymerase process is involved in the bypass of S-cdG. nih.gov Human DNA polymerase η (Pol η) and polymerase ι (Pol ι) are implicated in the insertion of a nucleotide opposite the lesion. nih.gov Following the insertion step, DNA polymerase ζ (Pol ζ) is primarily responsible for the extension of the primer strand, a step that is often challenging for the inserting polymerase. nih.gov While human Pol κ can also extend past the lesion, it does so with much lower efficiency. nih.gov

OrganismTLS PolymeraseRole in Bypassing this compound
Escherichia coliPol VAbsolutely required for bypass. acs.orgmdpi.com
Escherichia coliPol IISecondary role, unable to bypass independently. acs.org
Escherichia coliPol IVCompetes with Pol V for bypass. acs.org
HumanPol ηInsertion of nucleotide opposite the lesion. nih.gov
Pol ιInsertion of nucleotide opposite the lesion. nih.gov
Pol ζExtension past the lesion. nih.gov

The bypass of S-cdG by TLS polymerases is an inefficient process. Kinetic studies with the archaeal Y-family DNA polymerase Dpo4, a model for human Pol η, revealed that the S-cdG lesion significantly reduces the binding affinity of the polymerase for the DNA duplex and decreases the concentration of the productive polymerase-DNA-dNTP complex. acs.orgnih.gov Specifically, the S-cdG-adducted duplex led to a 6-fold decrease in the binding affinity of Dpo4 to the DNA. acs.orgnih.gov For the B-family DNA polymerase Dpo1, the lesion attenuated both the apparent dissociation constant for the incoming nucleotide (Kd,dNTP,app) and the rate of polymerization (kpol). acs.orgnih.gov

Crystallographic studies provide a structural explanation for this inefficiency. Crystal structures of Dpo4 in complex with a DNA template containing S-cdG and an incoming dCTP (correct insertion) or dTTP (incorrect insertion) showed that the complexes were catalytically incompetent. acs.orgnih.gov The lesion's presence prevents the proper positioning of the primer-template and the incoming nucleotide within the polymerase active site, which is necessary for catalysis. nih.gov

The S-cdG lesion induces significant conformational changes in the DNA template, which contribute to the difficulty of bypass. Structural studies have revealed that S-cdG can cause the formation of a loop structure in the DNA template. acs.orgnih.gov In the crystal structure of Dpo4 complexed with a DNA template containing S-cdG and an incoming dTTP, an unusual clustering of the 5'-template bases at the active site was observed. acs.orgnih.gov This represents the first structural evidence of a template loop structure induced by a cyclopurine lesion. acs.orgnih.gov Such distortions of the DNA backbone from the normal B-form are a direct consequence of the rigid covalent bond within the lesion. pnas.org

Mutagenic Potential and Mutation Spectra

The bypass of this compound by TLS polymerases is not only inefficient but also highly mutagenic. In E. coli, the S-cdG lesion is significantly mutagenic, inducing mutations at a frequency of approximately 34% when the SOS response is active. acs.org The primary mutation observed is a G to A transition, which suggests the misincorporation of dATP opposite the lesion. acs.orgresearchgate.net To a lesser extent, G to T transversions and deletions of the nucleotide 5' to the lesion also occur. acs.org The covalent bond in S-cdG locks the N-glycosidic torsion angle in the anti domain, which can still allow for a nearly normal Watson-Crick base pair with an incoming dCMP, but also permits a distorted wobble pair with dTMP. acs.org

In human cells, S-cdG also induces a substantial frequency of mutations at the lesion site. nih.gov The specific types of mutations and their frequencies are influenced by the particular TLS polymerases involved in the bypass process. The collaboration between an inserter polymerase like Pol η or Pol ι and an extender polymerase like Pol ζ determines the final mutagenic outcome. nih.gov

OrganismMutation FrequencyPredominant Mutation Types
Escherichia coli (SOS induced)~34% acs.orgS-cdG → A (transition) acs.orgresearchgate.net
Escherichia coli (SOS induced)S-cdG → T (transversion) acs.org
Escherichia coli (SOS induced)Deletion of 5'-adjacent base acs.org
Human cellsSubstantial nih.govDependent on specific TLS polymerases involved nih.gov
Frequency and Types of Mutations Induced (e.g., G→A transitions, G→T transversions, deletions)

The (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG) lesion is a potent mutagen, particularly under conditions of cellular stress that induce the SOS response in Escherichia coli. researchgate.netacs.org Studies using plasmids containing a site-specific S-cdG lesion have shown that it is highly genotoxic and blocks replication. acs.orgresearchgate.net In SOS-induced E. coli, the lesion is bypassed by DNA polymerase V, but this process is highly error-prone, with a mutation frequency of approximately 34%. acs.orgacs.orgresearchgate.netmdpi.com

The primary type of mutation observed is the S-cdG → A transition, which indicates the misincorporation of deoxyadenosine (B7792050) triphosphate (dATP) opposite the lesion during DNA synthesis. researchgate.netacs.orgresearchgate.net In addition to this major mutational event, S-cdG → T transversions, resulting from the misincorporation of deoxythymidine triphosphate (dTTP), are also observed, albeit at lower levels. acs.org Furthermore, deletions of the base immediately 5' to the lesion have been reported. acs.orgmdpi.com

Mutation TypeDescriptionObserved Frequency
G→A transitionMisincorporation of Adenine opposite S-cdGMost frequent mutation researchgate.netacs.orgresearchgate.net
G→T transversionMisincorporation of Thymine (B56734) opposite S-cdGLow levels observed acs.org
DeletionDeletion of the 5'-neighboring base (dC)Low levels observed acs.orgacs.org
Influence of Complementary Base on Bypass Fidelity and Mutation Frequency

The identity of the base paired opposite the S-cdG lesion significantly influences the structural and thermodynamic stability of the DNA duplex, which in turn affects bypass fidelity. While the lesion can form a Watson-Crick base pair with its correct partner, cytosine (dC), the duplex is thermodynamically destabilized. researchgate.net

Structural studies provide a rationale for the observed mutation frequencies. An S-cdG·dT mismatch can adopt a wobble base pairing geometry, which provides a plausible explanation for the relatively frequent S-cdG → A transitions (resulting from dTTP incorporation opposite the lesion). acs.org In contrast, when S-cdG is paired with dA, no hydrogen bonding is observed between the two bases; instead, both bases intercalate into the DNA helix. acs.org This lack of stable pairing is consistent with the lower frequency of S-cdG → T transversions (resulting from dATP incorporation). acs.org The thermal stability of duplexes containing these mismatches is also reduced compared to unmodified mismatched duplexes, with the S-cdG·dA pair causing a greater reduction in melting temperature than the S-cdG·dT pair. acs.org

Transcriptional Effects

The this compound lesion is not only a challenge for DNA replication but also a significant impediment to transcription. nih.govnih.gov Its presence on the transcribed strand of a gene can lead to a cascade of disruptive effects on RNA synthesis.

Blockage and Stalling of RNA Polymerase II

The cdG lesion acts as a strong block to transcription by RNA Polymerase II (Pol II) in human cells. oup.comnih.govoup.com The structural distortion caused by the cyclopurine linkage physically hinders the progression of the polymerase along the DNA template. oup.comoup.com This leads to significant stalling of Pol II at the site of the lesion and has also been observed to cause stalling at downstream positions. oup.comoup.com While the blockage is potent, it is not absolute, allowing for some level of transcriptional bypass to occur. nih.gov

Impact on Gene Expression and Transcriptional Fidelity

The stalling of RNA Polymerase II leads to a significant reduction in the synthesis of full-length RNA transcripts, thereby inhibiting gene expression. nih.govnih.gov The fidelity of transcription is also compromised during the bypass of cdG. nih.govresearchgate.netwindows.net The polymerase can misincorporate nucleotides opposite or near the lesion, leading to the production of mutant RNA molecules. oup.comresearchgate.net This process, known as transcriptional mutagenesis, can result in the synthesis of altered proteins, potentially leading to deleterious cellular consequences. acs.orgnih.gov

Generation of Error-Free and Mutant RNA Transcripts

Despite the strong transcriptional block, Pol II is capable of bypassing the cdG lesion, generating both error-free and mutant transcripts. oup.comresearchgate.net Biochemical data suggest that for both cdG and the analogous lesion 8,5'-cyclo-2'-deoxyadenosine (cdA), the cognate nucleotide (cytidine triphosphate for cdG) can be incorporated opposite the lesion, leading to an error-free transcript. oup.com However, a common mutational event involves the correct incorporation opposite the lesion followed by the misincorporation of adenosine (B11128) triphosphate (ATP) at the very next position, independent of the template base. oup.comoup.com This suggests a mechanism where the lesion disrupts the reading frame or the active site of the polymerase after the lesion itself has been transcribed. oup.comosti.gov

Mechanism of Impaired Template Loading during Transcription Bypass

The mechanism for transcriptional bypass of cdG is thought to be similar to that elucidated for the related cyclopurine lesion, 8,5'-cyclo-2'-deoxyadenosine (CydA). oup.comosti.gov Structural and biochemical analyses of Pol II encountering a CydA lesion reveal that the primary cause of stalling is the impaired loading of the template DNA base located immediately 5' (downstream) to the lesion into the polymerase's active site. osti.govnih.govebi.ac.uk

Analytical Methodologies for Quantification of 8,5 Cyclo 2 Deoxyguanosine

Sample Preparation Techniques for DNA Hydrolysis

The initial and most critical step in the analysis of DNA modifications is the quantitative release of the lesion from the DNA backbone. This is typically achieved through hydrolysis, which breaks down the DNA polymer into its constituent nucleosides.

For the analysis of modified nucleosides like 8,5'-cdGuo, enzymatic hydrolysis is the preferred method to avoid the degradation of the lesion that can occur with harsh acid hydrolysis. A widely used and effective protocol involves a combination of several enzymes to ensure the complete digestion of DNA into individual nucleosides. acs.orgnist.gov

This multi-enzyme approach typically includes:

DNase I: An endonuclease that non-specifically cleaves the phosphodiester backbone of DNA, breaking it down into smaller oligonucleotide fragments.

Phosphodiesterases (e.g., Snake Venom Phosphodiesterase I and Calf Spleen Phosphodiesterase II): These exonucleases work from the ends of the oligonucleotide fragments, further breaking them down into 2'-deoxynucleoside-5'-monophosphates.

Alkaline Phosphatase: This enzyme completes the hydrolysis by removing the phosphate (B84403) group from the mononucleotides, yielding the free 2'-deoxynucleosides, including the intact 8,5'-cdGuo lesion, which are then suitable for analysis. nist.govnih.gov

This combination of enzymes has been successfully applied to develop methodologies for the analysis of 8,5'-cyclopurine lesions in DNA that is subsequently analyzed by liquid chromatography/mass spectrometry. acs.orgnist.govnih.gov

The unique structure of 8,5'-Cyclo-2'-deoxyguanosine presents significant challenges for its complete release from DNA. The lesion is characterized by a covalent bond between the C5' position of the 2'-deoxyribose sugar and the C8 position of the guanine (B1146940) base. nih.govmdpi.com This tandem lesion, involving damage to both the sugar and base moieties of the same nucleoside, results in a rigid structure that is a strong block to nucleases. nih.gov

This inherent resistance to enzymatic cleavage can lead to incomplete hydrolysis of the DNA, resulting in the lesion remaining trapped within short oligonucleotides. Consequently, this incomplete release can cause an underestimation of the actual lesion levels in a given DNA sample. The stability of the glycosidic bond in cyclopurine lesions is also notably high; for the related compound 8,5'(S)-cyclo-2'-deoxyadenosine, the glycosidic bond was found to be approximately 40 times more resistant to acid hydrolysis than that in the unmodified 2'-deoxyadenosine. nih.govresearchgate.net This highlights the chemical stability that makes complete enzymatic release a primary analytical hurdle.

Chromatographic Separation Methods

Following hydrolysis, the complex mixture of normal and modified nucleosides must be separated before detection and quantification. High-resolution chromatographic techniques are essential for isolating the 8,5'-cdGuo diastereomers from the vastly more abundant unmodified nucleosides.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the foremost technique for the separation and analysis of 8,5'-cdGuo. nih.gov Methodologies have been specifically developed for the separation of both the (5'R)- and (5'S)-diastereomers of this compound from enzymatic hydrolysates of DNA. nih.gov

Reversed-phase HPLC columns are commonly used, allowing for the effective separation of the polar nucleosides. nih.gov The complete separation of the lesion from unmodified nucleosides, particularly 2'-deoxyguanosine (B1662781), is crucial to prevent analytical artifacts and ensure accurate quantification. nih.gov Isotope-dilution LC-MS methods have proven to be well-suited for the identification and quantification of 8,5'-cyclopurine lesions in DNA. nist.govacs.orgresearchgate.net

Gas chromatography, also typically coupled with isotope-dilution mass spectrometry (GC-IDMS), serves as an alternative and comparative method for the quantification of 8,5'-cdGuo. nih.gov Before analysis by GC, the non-volatile nucleosides must undergo a chemical derivatization step to make them volatile. This typically involves converting them into trimethylsilyl (B98337) derivatives. nih.gov

GC-IDMS has been successfully employed to measure both the (5'R)- and (5'S)-diastereomers of 8,5'-cdGuo in DNA. nih.gov Studies comparing GC-IDMS and LC-IDMS for the analysis of this lesion have shown that both techniques yield nearly identical results, confirming the robustness of both approaches for precise quantification. nih.gov However, in some cases, GC-MS has demonstrated greater sensitivity than LC-MS for detecting these types of lesions. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive method for the detection and quantification of 8,5'-cdGuo due to its exceptional sensitivity and specificity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the precise measurement of lesions at very low levels in biological samples. nist.govnih.gov

The most common approach is isotope-dilution mass spectrometry (IDMS), which is considered the gold standard for quantification. nih.gov This technique involves adding a known quantity of a stable isotope-labeled analogue of 8,5'-cdGuo to the DNA sample before hydrolysis. nih.gov These labeled internal standards, for both (5'R)- and (5'S)-diastereomers, co-elute with the native lesion and are distinguished by the mass spectrometer based on their mass difference. nih.gov This allows for highly accurate quantification that corrects for any sample loss during preparation and analysis.

For detection, an atmospheric pressure ionization-electrospray (API-ES) interface in the positive ionization mode is frequently used for LC-MS analysis. nist.govnih.gov The mass spectrometer is often operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific mass-to-charge ratios of the native lesion and its labeled internal standard, which significantly enhances sensitivity and reduces background noise. nih.govnih.gov

Interactive Data Tables

Table 1: Comparison of Mass Spectrometric Sensitivity for Cyclopurine Lesions
AnalyteMethodologyReported Sensitivity (on column)Reference
8,5'-cdGuoLC/MS-SIM~15 fmol nih.gov
8,5'-cdGuoGC/MS-SIM~1 fmol nih.gov
8,5'-cdAdoLC/MS-SIM~5 fmol nist.gov
Table 2: Background Levels of 8,5'-cdGuo Diastereomers in DNA
DiastereomerMeasured Level (lesions / 10⁶ nucleosides)Sample SourceReference
(5'R)-8,5'-cdGuo~2Calf thymus & human cells nih.gov
(5'S)-8,5'-cdGuo~10Calf thymus & human cells nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound. nih.gov These methods offer high specificity and sensitivity, allowing for the reliable identification and quantification of this DNA lesion.

The general workflow involves the enzymatic hydrolysis of DNA samples to release the individual nucleosides, including cdG. nih.govnih.gov This mixture is then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which can resolve the (5'R) and (5'S) diastereomers of cdG. nih.gov Following chromatographic separation, the eluent is introduced into a mass spectrometer.

Mass spectrometric detection is typically performed using an atmospheric pressure ionization-electrospray process in the positive ionization mode. nih.govnih.gov For enhanced specificity, tandem mass spectrometry (LC-MS/MS) is employed. This technique involves the selection of a specific precursor ion (the molecular ion of cdG) which is then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), a very high degree of selectivity and sensitivity is achieved, minimizing interference from the complex biological matrix. fabad.org.trsfrbm.org

Methodologies have been developed for the simultaneous quantification of multiple DNA and RNA oxidation products, including cdG and related compounds, from various biological matrices. enghusen.dkresearchgate.net

Isotope-Dilution Mass Spectrometry for Absolute Quantification of Diastereomers

For absolute and accurate quantification, isotope-dilution mass spectrometry (IDMS) is the definitive method. nih.gov This technique is considered the "gold standard" for quantitative analysis as it corrects for variations during sample preparation and analysis, including ion suppression effects in the mass spectrometer. cnr.it

The principle of IDMS involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte prior to any sample processing steps. nih.govnih.gov For this compound, stable isotope-labeled analogues of both the (5'R) and (5'S) diastereomers are synthesized and used as internal standards. nih.gov These standards are chemically identical to the endogenous analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

Because the internal standard and the analyte have identical chemical and physical properties, they behave identically during extraction, derivatization, and chromatography. sfrbm.orgcnr.it In the mass spectrometer, they are distinguished by their mass difference. The ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard is used to calculate the exact concentration of the analyte in the original sample. nih.gov This approach allows for the precise and absolute quantification of each diastereomer, (5'R)-8,5'-cdGuo and (5'S)-8,5'-cdGuo. nih.gov

Sensitivity and Accuracy of Current Methodologies

The combination of LC with isotope-dilution tandem mass spectrometry provides exceptional sensitivity and accuracy for the measurement of this compound.

Research has demonstrated that LC/MS in the selected ion monitoring (SIM) mode can achieve a sensitivity level of approximately 15 femtomoles (fmol) for cdG diastereomers on the column. nih.gov For the related cyclopurine, 8,5'-cyclo-2'-deoxyadenosine (B1254554), a sensitivity of 2 fmol on-column has been reported using LC/MS-SIM. nih.gov For comparison, the sensitivity for the more commonly studied oxidative DNA lesion, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dGuo), using LC/MS-SIM can be as low as ~70 fmol on-column, allowing detection of approximately five lesions per 10⁶ DNA bases from just 2 µg of DNA. nih.gov

The accuracy of these methods is very high, largely due to the use of isotope-dilution, which minimizes analytical errors. The quantitative data obtained from LC-IDMS/MS are highly reproducible and are considered to be the most reliable measurements for this type of DNA damage. Both LC/IDMS and gas chromatography/isotope-dilution mass spectrometry (GC/IDMS) have been shown to yield nearly identical results for the quantification of cdG diastereomers, further validating the accuracy of the measurements. nih.gov

CompoundAnalytical MethodReported Sensitivity (on-column)Reference
(5'R)- and (5'S)-8,5'-cdGuoLC/MS-SIM~15 fmol nih.gov
8,5'-cyclo-2'-deoxyadenosineLC/MS-SIM2 fmol nih.gov
8-OH-dGuoLC/MS-SIM~70 fmol nih.gov
8-OHdG (in urine)LC-ESI MS/MSLOD: 0.019 ng/mL, LOQ: 0.062 ng/mL fabad.org.tr

Alternative and Emerging Detection Techniques

While LC-MS based methods are predominant, other techniques have been utilized for the detection of DNA adducts, and new approaches are continually being developed.

³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts. nih.govnih.gov This technique does not require prior knowledge of the adduct's structure and can detect lesions at frequencies as low as 1 in 10¹⁰ nucleotides, making it suitable for studies with limited amounts of DNA. nih.govnih.gov

The procedure involves four main steps:

Enzymatic digestion of DNA to 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Radiolabeling of the adducts by transferring a ³²P-orthophosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

Separation and quantification of the labeled adducts via chromatography (e.g., thin-layer chromatography or HPLC) and measurement of their radioactive decay. nih.gov

While highly sensitive, the ³²P-postlabeling assay has limitations for the analysis of this compound. The technique is generally more suited for bulky, hydrophobic aromatic DNA adducts and may not be as efficient for small, polar lesions like cyclopurines. aacrjournals.org Furthermore, it is a less specific method than mass spectrometry and does not readily provide structural confirmation of the detected adducts.

Immunoassays for related cyclopurines

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), represent another approach for the detection of DNA damage. These assays utilize antibodies that specifically recognize a particular DNA lesion.

Recently, a novel monoclonal antibody (CdA-1) was developed that specifically recognizes the related purine (B94841) cyclonucleoside, 8,5'-cyclo-2'-deoxyadenosine (cyclo-dA), in single-stranded DNA. nih.gov An immunoassay using this antibody demonstrated a linear dose-response and was capable of quantifying cyclo-dA in DNA samples. nih.gov This approach also allows for the in situ visualization of the DNA lesion within cells using immunofluorescence. nih.gov

While a specific immunoassay for this compound has not been detailed in the provided context, the development of an antibody for cyclo-dA suggests that a similar immunological approach for cdG is feasible. Immunoassays offer the advantages of being relatively high-throughput and not requiring expensive mass spectrometry equipment. revvity.com However, they are dependent on the availability of highly specific and high-affinity antibodies, and their accuracy can be affected by cross-reactivity with other DNA structures or lesions.

Accumulation and Biological Significance of 8,5 Cyclo 2 Deoxyguanosine in Biological Systems

Proposed Role as a Biomarker of Oxidative DNA Damage

The compound 8,5'-Cyclo-2'-deoxyguanosine (cdG) is a significant DNA lesion formed when hydroxyl radicals attack the 2'-deoxyguanosine (B1662781) nucleoside in DNA. nih.gov This process creates a unique and stable tandem lesion, characterized by an additional covalent bond between the C5' atom of the sugar moiety and the C8 atom of the guanine (B1146940) base. nih.govnih.gov Because of its specific origin from oxidative stress and its distinct biological processing, cdG has been proposed as a valuable and reliable biomarker for quantifying oxidative DNA damage in vivo. nih.govscispace.com

A key feature that makes cdG a strong candidate for a biomarker is its metabolic fate within the cell. Unlike many other oxidatively damaged bases that are handled by the Base Excision Repair (BER) pathway, 8,5'-cyclopurine lesions, including cdG, are repaired exclusively by the Nucleotide Excision Repair (NER) pathway. nih.govglenresearch.comnist.gov The NER pathway is generally slower and less efficient for these types of lesions, which can lead to their accumulation in DNA. nih.govacs.org This accumulation provides a more stable and integrated measure of oxidative stress over time.

Furthermore, the chemical stability of cdG is a critical advantage for its use as a biomarker. scispace.com Methodologies using gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for the precise identification and quantification of both the (5'R) and (5'S) diastereomers of cdG in DNA from in vitro and in vivo sources. nih.govnist.gov These advanced analytical techniques ensure that the measured levels accurately reflect the extent of damage within the organism, as the lesion's formation as an artifact during sample processing can be effectively inhibited. scispace.com

Detailed Research Findings

Research has demonstrated the accumulation of cdG in various biological contexts, linking its presence to aging and specific pathological conditions. Studies have established baseline levels of cdG in DNA, providing a reference point for detecting abnormal increases. For instance, background levels in calf thymus DNA and cultured human cells were measured at approximately 2 lesions of (5'R)-cdG and 10 lesions of (5'S)-cdG per 10⁶ DNA nucleosides. nist.gov

Accumulation of cdG has been observed in connection with disease and aging, suggesting its role in processes like carcinogenesis and neuronal death. nih.gov Studies in animal models provide strong evidence for this link. For example, research on aging mice revealed that cyclopurine lesions accumulate spontaneously in nuclear DNA in a tissue-specific pattern, with the highest levels found in the liver, followed by the kidney and brain. scispace.com This suggests that the body's DNA repair mechanisms may become insufficient to manage endogenous DNA damage over a lifetime. scispace.com

In human studies, elevated levels of cyclopurine lesions have been identified in specific diseases. A notable study on inflammatory bowel diseases (IBD) found a significant accumulation of both diastereomers of cdG in inflamed colon tissues compared to non-inflamed tissues from the same patients. cnr.it The (5'S)-cdG diastereomer was the most prevalent lesion detected. cnr.it While many studies have focused on the analogous adenosine (B11128) lesion, (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosine (cdA), their findings are highly relevant. Elevated urinary levels of cdA have been successfully used as non-invasive biomarkers for conditions such as prediabetes and atherosclerosis, suggesting a similar potential for cdG. nih.govnih.govacs.org

The following table summarizes key research findings on the quantification of this compound in different biological systems.

Biological ContextSample TypeKey FindingsReference
Baseline LevelsCalf Thymus DNA & Human Cell CulturesBackground levels measured at ~2 lesions/10⁶ nucleosides for (5'R)-cdG and ~10 lesions/10⁶ nucleosides for (5'S)-cdG. nist.gov
AgingMouse Tissues (Liver, Kidney, Brain)Cyclopurine lesions (cdA and cdG) accumulate with age. The pattern of accumulation is tissue-specific: Liver > Kidney > Brain. scispace.com
Inflammatory Bowel Disease (IBD)Human Colon BiopsiesSignificantly higher levels of cdG in inflamed tissues. (5'S)-cdG was the most predominant, with levels of 0.27-0.48 lesions/10⁶ nucleobases. cnr.it
General Oxidative StressDNA exposed to ionizing radiationThe radiation chemical yield of cdG was found to be similar to those of other major purine-derived lesions in DNA. nist.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound cdG
(5'R)-8,5'-Cyclo-2'-deoxyguanosine (5'R)-cdG
(5'S)-8,5'-Cyclo-2'-deoxyguanosine (5'S)-cdG
2'-deoxyguanosine dG
8,5'-cyclo-2'-deoxyadenosine (B1254554) cdA
(5'R)-8,5'-cyclo-2'-deoxyadenosine (5'R)-cdA
(5'S)-8,5'-cyclo-2'-deoxyadenosine (5'S)-cdA
8-oxo-2'-deoxyguanosine 8-oxodG
8-oxo-7,8-dihydro-2'-deoxyadenosine 8-oxo-dA

Research Models and Experimental Systems for Studying 8,5 Cyclo 2 Deoxyguanosine

Bacterial Models (e.g., Escherichia coli) for Mutagenesis and Replication Studies

Escherichia coli serves as a fundamental model for investigating the genotoxicity and mutagenicity of 8,5'-Cyclo-2'-deoxyguanosine (cdG). Studies utilizing plasmids containing a single, site-specific (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG) lesion have demonstrated that it is a potent blocker of DNA replication. acs.orgresearchgate.net When these plasmids are replicated in various E. coli strains, including those with specific DNA polymerase knockouts, the viability is significantly reduced, indicating the lesion's toxicity. acs.org

The bypass of the S-cdG lesion is heavily dependent on translesion synthesis (TLS) polymerases, particularly Pol V (encoded by the umuDC genes). acs.orgnih.gov In strains lacking a functional Pol V, virtually no progeny are recovered, highlighting its essential role in bypassing this damage. acs.org Pol II also appears to play a secondary role, but it cannot independently bypass the lesion. acs.org Conversely, in a strain deficient in Pol IV, viability increases, suggesting a competitive relationship between Pol IV and Pol V for accessing the lesion site. acs.org

Mutagenesis studies show that the bypass of S-cdG is highly error-prone. In SOS-induced E. coli cells, S-cdG induces mutations at a frequency of approximately 34%. acs.orgnih.gov The predominant mutation is a G to A transition, which suggests the misincorporation of dTMP opposite the lesion. nih.govacs.org Lower frequencies of G to T transversions and deletions are also observed. acs.org These bacterial systems have been instrumental in defining the high mutagenic potential of S-cdG and identifying the key polymerases involved in its replication bypass.

Table 1: Replication Bypass and Mutagenicity of (5′S)-8,5'-Cyclo-2'-deoxyguanosine in E. coli Strains

E. coli Strain Genetic Makeup Viability (% of Control) Key Finding Reference
Wild-type (AB1157) Normal repair and replication <1% (without SOS), 5.5% (with SOS) S-cdG is a strong replication block. acs.org
pol II-deficient Lacks DNA Polymerase II 0.35% (without SOS), 1.15% (with SOS) Viability is further decreased, suggesting a minor role for Pol II in bypass. acs.org
pol IV-deficient Lacks DNA Polymerase IV 1.2% (without SOS), 15.4% (with SOS) Increased viability suggests Pol IV competes with the more efficient Pol V. acs.org
pol V-deficient Lacks DNA Polymerase V No progeny recovered Pol V is absolutely required for bypassing the S-cdG lesion. acs.org
pol II/IV/V-deficient Lacks all three SOS polymerases No progeny recovered Confirms that TLS is primarily conducted by these polymerases. acs.org

Mammalian Cell Culture Systems (e.g., Human Fibroblasts, Cancer Cell Lines)

Mammalian cell culture systems are critical for studying the effects of cdG in a human context. Research has shown that 8,5'-cyclopurine-2'-deoxynucleosides, including both the adenosine (B11128) and guanosine (B1672433) forms, accumulate in the DNA of various cultured human cells. nist.gov For instance, lymphoblasts from women with BRCA1 mutations, who have a high predisposition to breast and ovarian cancer, exhibit a deficiency in the repair of these lesions following exposure to ionizing radiation. acs.org

Studies using breast cancer cell lines, such as MCF-7 and HCC1937, have also demonstrated the accumulation of these oxidative lesions after treatment with hydrogen peroxide. tandfonline.com This suggests that certain cancer cells may have compromised repair pathways for this type of DNA damage. grantome.com

Human fibroblast cell lines, such as the BJ line (derived from normal neonatal foreskin) and the XPC line (derived from a Xeroderma Pigmentosum patient), are used to compare repair efficiencies. mdpi.com These models have been employed to study the repair of clustered DNA lesions where a cdG analog, 5',8-cyclo-2'-deoxyadenosine (cdA), is placed near an abasic site. The results indicate that the presence of the cyclopurine lesion can inhibit the base excision repair (BER) of the nearby damage, and this effect is pronounced in the nucleotide excision repair (NER)-deficient XPC cells. mdpi.com

Table 2: Mammalian Cell Lines Used in this compound Research

Cell Line Cell Type Key Application/Finding Reference
BRCA1-mutant Lymphoblasts Human Lymphoblastoid Deficient in the repair of 8,5'-cyclopurine-2'-deoxynucleosides. acs.org
MCF-7 Human Breast Cancer Accumulates oxidative DNA lesions, including cyclopurines, after H₂O₂ treatment. tandfonline.com
HCC1937 Human Breast Cancer Accumulates oxidative DNA lesions; deficient in hOGG1 repair of other oxidative damage. tandfonline.comgrantome.com
BJ Fibroblasts Normal Human Skin Fibroblasts Used as a reference cell line with normal DNA repair for comparison. mdpi.com
XPC Fibroblasts Xeroderma Pigmentosum (NER-deficient) Used to study the role of NER in repairing cyclopurine lesions and their effect on BER. mdpi.com

Genetically Modified Organisms (e.g., DNA Repair Deficient Cells)

Genetically modified organisms, particularly cells and mice deficient in specific DNA repair pathways, are invaluable for understanding how this compound is processed in vivo. A crucial finding is that cyclopurine lesions are not repaired by the base excision repair (BER) pathway but are substrates for nucleotide excision repair (NER). nih.govresearchgate.netuconn.edu This makes NER-deficient models particularly relevant.

Cell lines from patients with NER-deficiency syndromes like Xeroderma Pigmentosum (XP) and Cockayne Syndrome (CS) show an accumulation of 8,5'-cyclopurine lesions. acs.orgnih.govresearchgate.net This accumulation is considered a potential contributor to the severe neurological symptoms seen in these diseases. nih.govresearchgate.net Studies on XPA-deficient human embryonic epithelial cells and various CS-deficient fibroblast lines have reinforced the central role of NER in removing this type of damage. researchgate.net

Animal models have provided further evidence. For example, Ercc1−/Δ mice, which have a defect in a key NER protein and exhibit features of accelerated aging, show an age-dependent accumulation of 8,5'-cyclopurine-2'-deoxynucleosides in tissues like the kidney and brain. scispace.com This strongly supports the hypothesis that the inability to repair these endogenous lesions contributes to the aging process and age-related pathologies.

Defined Oligodeoxynucleotide Duplexes with Site-Specific Lesions

To study the structural and thermodynamic consequences of this compound at a molecular level, researchers use chemically synthesized oligodeoxynucleotide duplexes containing a single, site-specific S-cdG lesion. researchgate.netuconn.edu These well-defined systems allow for precise biophysical and structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have been used to determine the three-dimensional structure of DNA containing S-cdG. researchgate.netnih.gov These studies revealed that the lesion induces significant structural distortions. The S-cdG deoxyribose adopts an unusual O4'-exo (west) pseudorotation, which alters the DNA backbone angles and perturbs the helical twist and base pair stacking at the lesion site and its 5'-neighbor. researchgate.netnih.gov

Despite these distortions, Watson-Crick base pairing can be maintained when S-cdG is opposite a cytosine (dC). researchgate.netnih.gov However, when mismatched with other bases like thymine (B56734) (dT) or adenine (B156593) (dA), the structure adapts differently. The S-cdG•dT pair forms a wobble base pair, providing a structural basis for the frequently observed G→A mutations. acs.org The S-cdG•dA pair is even more disruptive, with no hydrogen bonding observed between the bases. acs.org UV melting experiments confirm that the presence of S-cdG thermodynamically destabilizes the DNA duplex, with the melting temperature (Tm) being significantly lowered. acs.orgresearchgate.net

Table 3: Properties of Oligodeoxynucleotide Duplexes with a Site-Specific S-cdG Lesion

Parameter S-cdG•dC Pair S-cdG•dT Mismatch S-cdG•dA Mismatch Reference
Base Pairing Watson-Crick Wobble No H-bonding; bases intercalate acs.orgresearchgate.netnih.gov
Sugar Pucker O4'-exo (west) O4'-exo (west) O4'-exo (west) acs.orgresearchgate.net
Backbone Conformation Significant perturbation of β, γ, and χ torsion angles Significant perturbation Significant perturbation researchgate.netnih.gov
Helical Structure Perturbed helical twist and base stacking at and 5' to the lesion Perturbed stacking Perturbed stacking researchgate.netnih.gov
Thermodynamic Stability (ΔTm) -9 °C reduction vs. normal G•C -5 °C reduction vs. G•T mismatch -8 °C reduction vs. G•A mismatch acs.orgresearchgate.net

In vitro Enzymatic Assays with Recombinant Polymerases and Nucleases

In vitro enzymatic assays using purified, recombinant proteins are essential for dissecting the molecular mechanisms of cdG repair and replication bypass. These assays allow for the kinetic analysis of individual enzymatic steps in a controlled environment.

Studies with the E. coli UvrABC nuclease, the core of bacterial NER, have shown that it can incise DNA containing S-cdG, but its efficiency is lower compared to other lesions like its adenine counterpart, S-cdA. acs.org This suggests that S-cdG is a recognizable but relatively poor substrate for bacterial NER. acs.org

A variety of DNA polymerases have been tested for their ability to bypass S-cdG. In mammalian systems, translesion synthesis (TLS) polymerases are key. In vitro kinetic assays have shown that human polymerase η (Pol η) and polymerase ι (Pol ι) can perform the nucleotide insertion step opposite S-cdG, while polymerase ζ (Pol ζ) is efficient at the subsequent extension step. nih.gov Human Pol κ and Pol η can also extend past the lesion, but with much lower efficiency. nih.gov Assays with the archaeal Y-family polymerase Dpo4 from Sulfolobus solfataricus showed that it bypasses S-cdG inefficiently, with dCTP being the preferred nucleotide for incorporation, followed by misincorporation of dTTP. pdbj.org Crystallographic studies of Dpo4 with an S-cdG-containing template revealed a catalytically incompetent conformation, providing a structural explanation for the observed replication stalling. pdbj.org

Animal Models (e.g., Long-Evans Cinnamon Rats) for In Vivo Studies

Animal models are indispensable for studying the formation and consequences of this compound in vivo, particularly in the context of disease and aging. The Long-Evans Cinnamon (LEC) rat is a well-established model for Wilson's disease, a genetic disorder characterized by copper accumulation and subsequent oxidative stress, particularly in the liver. acs.orgnih.govoup.com

Using sensitive capillary high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have quantified the levels of both the 5'R and 5'S diastereomers of cdG in the liver and brain of LEC rats. acs.orgnih.gov These studies found a significant, age-dependent increase in the levels of these DNA lesions in both tissues. acs.orgnih.gov This accumulation correlates with the progression of liver damage in these animals and provides strong evidence linking endogenously generated oxidative stress with the formation of these specific, bulky DNA lesions in vivo. oup.com These findings highlight the role of cdG as a potential biomarker for chronic oxidative damage in diseases associated with metal-ion overload and in the aging process itself. acs.org

Future Directions in 8,5 Cyclo 2 Deoxyguanosine Research

Elucidation of Remaining Mechanistic Details of Lesion Formation and Repair

While significant strides have been made, a complete understanding of the formation and repair of 8,5'-cyclo-2'-deoxyguanosine (cdG) lesions remains an active area of research. These lesions are formed in DNA through the action of hydroxyl radicals, which abstract a hydrogen atom from the C5' position of 2'-deoxyguanosine (B1662781), leading to an intramolecular cyclization between the C5' of the sugar and the C8 of the guanine (B1146940) base. nih.govnih.gov This process can result in two different diastereomers, (5'R)-cdG and (5'S)-cdG. nih.gov The formation of the R isomers is favored in single-stranded DNA, while the S isomers are more prevalent in double-stranded DNA. nih.gov

Due to the covalent bond between the sugar and the base, cdG lesions are not repaired by the base excision repair (BER) pathway. nih.govnih.gov Instead, they are substrates for the nucleotide excision repair (NER) pathway. nih.govnih.govnih.gov The accumulation of these lesions is particularly noted in individuals with defects in NER, such as those with Cockayne syndrome group B and certain forms of Xeroderma Pigmentosum. acs.org While it is established that NER is the primary repair pathway, some studies suggest a potential role for other proteins. For instance, the DNA glycosylase NEIL1, typically involved in BER, has been implicated in the repair of cyclopurine lesions, suggesting a possible involvement in a non-canonical NER pathway. acs.org Further research is necessary to fully elucidate the precise mechanisms and the full suite of proteins involved in the recognition and removal of both the (5'R) and (5'S) diastereomers of cdG.

Comprehensive Understanding of Structural Impact on Higher-Order Chromatin Structures

The impact of these localized distortions on the broader, higher-order structures of chromatin is an area requiring further investigation. Chromatin is a complex of DNA and proteins that packages the long DNA molecules into a more compact form. wikipedia.org This organization includes nucleosomes, 30-nanometer fibers, and even more condensed structures like metaphase chromosomes. wikipedia.org It is plausible that the significant helical distortions and thermodynamic destabilization caused by cdG could interfere with the wrapping of DNA around histone proteins to form nucleosomes, or affect the subsequent folding of these nucleosome arrays into more compact chromatin fibers. Understanding how a single cdG lesion influences the dynamics and stability of these higher-order structures is crucial for a complete picture of its biological consequences. Live-cell imaging techniques are becoming increasingly important for studying the dynamic nature of chromatin organization. bmbreports.org

Further Characterization of Polymerase Bypass Mechanisms and Mutagenic Consequences

The this compound lesion presents a formidable block to DNA replication. nih.govacs.org When replicative DNA polymerases encounter this lesion, they often stall. In Escherichia coli, the bypass of the (5'S)-cdG lesion is highly dependent on the specialized translesion synthesis (TLS) polymerase, Pol V. acs.org In the absence of Pol V, cell viability is dramatically reduced, indicating the essential role of this polymerase in overcoming the replication block. acs.org The bypass of (5'S)-cdG by Pol V is, however, mutagenic, with a mutation frequency of approximately 34% when the SOS response is induced. acs.org The most common mutation observed is a G to A transition, suggesting the misincorporation of adenine (B156593) opposite the lesion. acs.org

In human cells, DNA polymerase η (Pol η) has been shown to be capable of bypassing the analogous lesion, 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA). nih.govpnas.org Structural studies of human Pol η bypassing (5'S)-cdA reveal that the polymerase can incorporate a nucleotide opposite the lesion, but extension of the primer from that point is hindered. nih.govpnas.org Further research is needed to fully characterize the specific polymerases involved in bypassing cdG in human cells and the precise mechanisms that govern both error-free and error-prone bypass. Understanding the factors that influence polymerase choice and the fidelity of synthesis past this lesion will provide deeper insights into its mutagenic potential.

**Table 1: Mutagenic Potential of (5'S)-8,5'-Cyclo-2'-deoxyguanosine in *E. coli***

Strain Condition Viability (%) Mutation Frequency (%) Predominant Mutation
Wild-type - <1 - -
Wild-type SOS induced 5.5 ~34 S-cdG → A
pol II- - Decreased vs WT - -
pol IV- - Increased vs WT - -
pol V- - No progeny - -

Data sourced from Jasti, V. P., et al. (2011). acs.org

Investigation of Cross-Talk between 8,5'-Cyclopurines and Other DNA Damage Responses

The cellular response to DNA damage is a complex network of interconnected pathways. While this compound is primarily repaired by NER, there is evidence of cross-talk with other DNA repair and damage response pathways. For instance, the presence of a cyclopurine lesion can inhibit the repair of a nearby lesion that is typically handled by the base excision repair (BER) pathway. nih.gov Studies using clustered DNA lesions, where a cyclopurine is in close proximity to an abasic (AP) site, have shown that the repair of the AP site by BER is significantly impaired. nih.gov This inhibition is dependent on the specific diastereomer of the cyclopurine and its position relative to the AP site. nih.gov

Furthermore, the accumulation of cyclopurine lesions can trigger broader cellular responses. The stalling of RNA polymerase at a cdG lesion during transcription can initiate transcription-coupled NER (TC-NER). oup.comresearchgate.net This highlights a direct link between the presence of the lesion and the activation of a specific sub-pathway of NER. The investigation into how the cell integrates the signal of a cdG lesion with other damage response pathways, such as those governed by ATR and ATM kinases, is an important future direction. Understanding this cross-talk is essential for a holistic view of the cellular consequences of this type of DNA damage.

Development of Novel Therapeutic Strategies Targeting Lesion Accumulation or Repair Deficiencies

The accumulation of this compound and other cyclopurines is associated with diseases characterized by defective NER, and may also play a role in the neurodegeneration observed in some of these disorders. nih.govnih.govacs.org This link suggests that targeting the accumulation of these lesions or the deficient repair pathways could be a viable therapeutic strategy. For instance, in cancers with specific DNA repair deficiencies, further inhibiting a compensatory repair pathway can lead to synthetic lethality and targeted cell killing. nih.gov

Future therapeutic strategies could focus on several areas. One approach could be the development of small molecules that specifically inhibit the enzymes responsible for repairing cdG lesions. In a cancer cell that is already deficient in another repair pathway, this could lead to an overwhelming level of DNA damage and cell death. Conversely, for diseases characterized by the accumulation of these lesions due to NER deficiency, strategies to enhance their removal could be beneficial. This might involve the development of drugs that boost the activity of the remaining NER machinery or activate alternative repair pathways. The development of targeted cancer therapies is a rapidly advancing field, and a deeper understanding of the repair of cdG could open up new avenues for therapeutic intervention. nih.gov

Refinement of Biomarker Applications and Clinical Translation in Disease Monitoring and Prevention

Oxidatively induced DNA damage products, including this compound, are promising biomarkers for a range of diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and diabetes. ontosight.aimdpi.comoncotarget.com The ability to measure these lesions in biological samples like urine provides a non-invasive way to assess the level of oxidative stress and DNA damage in an individual. ckcest.cnosti.gov

Future research in this area will focus on refining the application of cdG and other cyclopurines as clinical biomarkers. This includes improving the sensitivity and throughput of detection methods, such as liquid chromatography-isotope dilution tandem mass spectrometry (LC-MS/MS), to allow for more widespread and routine clinical use. ckcest.cn Establishing clear correlations between the levels of specific cyclopurine diastereomers and disease risk, progression, and response to therapy is also a critical next step. For example, elevated levels of oxidatively induced DNA damage have been observed in patients with prediabetes, suggesting their potential as early disease markers. ckcest.cnnih.gov The translation of these research findings into clinically validated biomarkers could significantly impact disease monitoring, risk assessment, and the development of preventative strategies.

Q & A

Basic: What methods are recommended for quantifying 8,5′-cyclo-2′-deoxyguanosine (cdG) in DNA samples?

Answer:
Quantification of cdG requires enzymatic digestion of DNA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Key steps include:

  • Enzymatic Digestion : Use nuclease P1, phosphodiesterases, and alkaline phosphatase to hydrolyze DNA to nucleosides. EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is added to inhibit adenosine deaminase activity, preventing artifactual deamination .
  • LC-MS/MS/MS Analysis : Employ a C18 column with a methanol/water gradient and monitor transitions like m/z 266→180→163 for cdG diastereomers. Isotope-labeled internal standards (e.g., [¹⁵N]-cdG) ensure accuracy .
  • Validation : Compare retention times and fragmentation patterns of synthetic standards to confirm lesion identity .

Basic: How does cdG differ from other oxidative DNA lesions in terms of repair pathways?

Answer:
cdG is a bulky, helix-distorting lesion repaired exclusively via nucleotide excision repair (NER) , unlike smaller lesions (e.g., 8-oxo-dG) repaired by base excision repair (BER). This is due to the covalent C8-C5′ bond in cdG, which resists glycosylase-mediated cleavage . Defective NER, as in xeroderma pigmentosum (XP) or Cockayne syndrome, leads to cdG accumulation, contributing to neurodegeneration and premature aging .

Advanced: Why are (5′R)-cdG diastereomers induced more efficiently than (5′S)-cdG in Fenton-type reactions, yet less persistent in vivo?

Answer:

  • Induction Bias : Fe(II)/H₂O₂/ascorbate and Cu(II)/H₂O₂/ascorbate systems favor (5′R)-cdG formation due to steric and electronic factors during hydroxyl radical attack on the C5′ position .
  • Repair Efficiency : (5′R)-cdG is repaired 3–5× faster by NER than (5′S)-cdG in mammalian cells. Structural studies show (5′S)-cdG causes greater helical distortion, slowing repair machinery access .
  • In Vivo Evidence : Tissue studies reveal higher (5′S)-cdG accumulation, aligning with its slower repair kinetics .

Advanced: How can researchers design experiments to assess cdG's impact on transcription and replication?

Answer:

  • In Vitro Replication Assays : Use plasmid DNA containing site-specific cdG lesions. Transfect into E. coli or human cells with polymerase knockouts (e.g., Pol V⁻). Measure replication efficiency via colony formation and mutation rates via Sanger sequencing or next-gen sequencing (NGS). SOS induction increases cdG bypass by error-prone polymerases like Pol V .
  • Transcription Blockage : Employ run-off transcription assays with T7 RNA polymerase. cdG reduces transcriptional activity by >80% due to impaired RNA polymerase progression .
  • Structural Analysis : NMR or molecular dynamics simulations reveal cdG-induced O4′-exo sugar puckering and disrupted base stacking, explaining replication/transcription inhibition .

Advanced: What experimental controls are critical when studying cdG induction by Fenton reagents?

Answer:

  • Metal Chelators : Include EDTA to rule out nonspecific metal-DNA interactions.
  • Radical Scavengers : Add methionine or DMSO to quench hydroxyl radicals, confirming lesion specificity .
  • Isotopic Standards : Use [¹⁵N]-labeled cdG to correct for matrix effects during LC-MS/MS.
  • Dose-Response : Test multiple concentrations of Cu(II)/Fe(II) and H₂O₂ to ensure lesion formation is dose-dependent and saturable .

Advanced: How do cdG levels correlate with oxidative stress biomarkers in disease models?

Answer:

  • Wilson’s Disease : LEC rats (Atp7b⁻/⁻) show age-dependent cdG accumulation in liver and brain DNA, paralleling copper-driven Fenton reactions. cdG levels correlate with 8-oxo-dG but are 50–2500× lower, reflecting differences in lesion formation rates .
  • Atherosclerosis : Human carotid endarterectomy patients exhibit elevated urinary (5′S)-cdG vs. controls, suggesting cdG as a biomarker of chronic oxidative stress .
  • Key Method : Compare cdG to 8-oxo-dG via LC-MS/MS in matched samples, normalizing to creatinine or DNA content .

Advanced: What contradictions exist in the literature regarding cdG’s mutagenic potential?

Answer:

  • In E. coli : (5′S)-cdG is highly mutagenic (34% mutation rate), primarily causing G→T transversions and deletions. However, Pol V is essential for bypass, and Pol IV deficiency increases toxicity .
  • In Mammalian Cells : cdG induces fewer mutations (≈5%) due to efficient NER and error-free TLS by Pol η/ι/ζ. Discrepancies arise from model systems (prokaryotic vs. eukaryotic) and lesion stereochemistry .
  • Resolution : Use isogenic cell lines (e.g., XPA⁻/⁻ for NER deficiency) to isolate lesion-specific effects .

Advanced: How can cdG’s structural perturbations be leveraged to study DNA-protein interactions?

Answer:

  • Electrophoretic Mobility Shift Assays (EMSAs) : Compare transcription factor binding to cdG-containing vs. undamaged DNA. cdG disrupts NF-κB and p53 binding by altering minor groove geometry .
  • Cryo-EM/NMR : Resolve structures of DNA repair enzymes (e.g., XPC-RAD23B) bound to cdG lesions to identify recognition motifs .
  • Single-Molecule Studies : Use optical tweezers to measure mechanical destabilization of cdG-containing DNA during helicase unwinding .

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